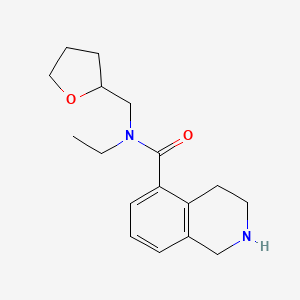
2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid, also known as ODQ, is a chemical compound that has been widely used in scientific research. ODQ is a potent inhibitor of soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) in cells.
作用機序
2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid inhibits sGC by binding to the heme group of the enzyme, which is essential for its catalytic activity. This prevents the conversion of GTP to cGMP, leading to a decrease in cGMP levels in cells. This decrease in cGMP levels results in various physiological effects, depending on the cell type and the context of the experiment.
Biochemical and Physiological Effects
2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been shown to have various biochemical and physiological effects in different cell types. In smooth muscle cells, 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid inhibits the relaxation of the muscle, leading to vasoconstriction. In platelets, 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid inhibits the aggregation of platelets, leading to a decrease in thrombus formation. In neurons, 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid inhibits the release of neurotransmitters, leading to a decrease in synaptic transmission.
実験室実験の利点と制限
One of the advantages of using 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid in lab experiments is its specificity for sGC inhibition. 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid does not affect other enzymes or signaling pathways, which allows for more precise investigation of the role of cGMP in various physiological processes. However, one of the limitations of using 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid is its potential toxicity and off-target effects. 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.
将来の方向性
There are many future directions for the use of 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid in scientific research. One direction is to investigate the role of cGMP in cancer progression and metastasis. 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been shown to inhibit the migration and invasion of cancer cells, suggesting that cGMP may play a role in these processes. Another direction is to investigate the effects of sGC activation and inhibition on the immune system. 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that sGC may be a potential target for the treatment of inflammatory diseases. Overall, 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has a wide range of potential applications in scientific research, and further investigation is needed to fully understand its mechanisms and effects.
合成法
2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid is synthesized by the reaction of 3,4-dihydroisoquinoline-5-carboxylic acid with 3-chloromethyltetrahydrofuran in the presence of a base. The reaction yields 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid as a white solid, which is purified by recrystallization.
科学的研究の応用
2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been used in various scientific research studies due to its ability to inhibit sGC. It has been used to investigate the role of cGMP in various physiological processes, such as smooth muscle relaxation, platelet aggregation, and neurotransmission. 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has also been used to study the effects of sGC activation and inhibition on the cardiovascular system, pulmonary hypertension, and ischemic stroke.
特性
IUPAC Name |
2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-16(19)15-5-1-4-13-10-17(7-6-14(13)15)9-12-3-2-8-20-11-12/h1,4-5,12H,2-3,6-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYSNTNXEFWQSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CN2CCC3=C(C2)C=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6-Methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B6631621.png)

![3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol](/img/structure/B6631626.png)
![[(1R,4S)-4-[(4-methoxycyclohexyl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B6631634.png)




![2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B6631684.png)
![2-[(5-amino-1H-imidazo[4,5-b]pyridin-2-yl)methylsulfanyl]acetic acid](/img/structure/B6631686.png)

![4,6-Dimethyl-2-[2-(1,3-thiazol-2-yl)propylamino]pyridine-3-carbonitrile](/img/structure/B6631699.png)
